2-(di(1H-Indol-3-yl)methyl)phenol
Overview
Description
2-(di(1H-Indol-3-yl)methyl)phenol is a compound that features a phenol group substituted with a diindolylmethyl moiety. This compound is part of the indole family, which is known for its significant biological activities and presence in various natural products and pharmaceuticals . Indole derivatives are widely studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di(1H-Indol-3-yl)methyl)phenol typically involves the reaction of indole with an aldehyde in the presence of an acid catalyst. One common method is the condensation of indole with benzaldehyde in the presence of an acid such as hydrochloric acid or methanesulfonic acid . The reaction is usually carried out under reflux conditions in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(di(1H-Indol-3-yl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(di(1H-Indol-3-yl)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(di(1H-Indol-3-yl)methyl)phenol involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as histone deacetylases, which play a role in gene expression and cancer progression . The compound can also induce reactive oxygen species and cause stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Another indole derivative with similar biological activities.
Indole-3-carbinol: A precursor to 3,3’-diindolylmethane with anticancer properties.
Indole-3-acetic acid: A plant hormone with different biological functions.
Uniqueness
2-(di(1H-Indol-3-yl)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-22-12-6-3-9-17(22)23(18-13-24-20-10-4-1-7-15(18)20)19-14-25-21-11-5-2-8-16(19)21/h1-14,23-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICSEYOBOALHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=C3O)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551442 | |
Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-97-9 | |
Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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